molecular formula C19H18N2O B2389697 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one CAS No. 83612-47-9

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one

Cat. No.: B2389697
CAS No.: 83612-47-9
M. Wt: 290.366
InChI Key: LRHWFIRIQMURNE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one is a pyrazole-containing ketone derivative characterized by a central ethanone backbone substituted with two phenyl groups at the C2 position and a 3,5-dimethylpyrazole moiety at the C1 position. This compound belongs to a broader class of bioactive heterocyclic molecules, where the pyrazole ring and aromatic substituents contribute to its physicochemical and biological properties.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-14-13-15(2)21(20-14)19(22)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHWFIRIQMURNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-dimethylpyrazol-1-yl)-2,2-diphenylethanone typically involves the alkylation of pyrazoles with appropriate reagents. One common method involves the reaction of 3,5-dimethylpyrazole with benzyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: The compound’s derivatives have been studied for their cytotoxic effects against cancer cell lines.

    Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylpyrazol-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways, resulting in cytotoxic effects. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways that regulate cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

The compound’s unique 2,2-diphenyl substitution distinguishes it from structurally related pyrazole-ethanone derivatives. Key comparisons include:

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference
1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone Triazole-thio linker, 4-methylphenyl group Fungicidal activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone Nitrophenyl group at C1 DNA photocleavage under UV light
(3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone Dichloropyridine moiety Chelating potential, structural characterization
(Z)-1-(4-Chlorophenyl)-2-(4-((4-methoxyphenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone Chlorophenyl, diazenyl-methoxyphenyl groups Antimicrobial activity (MIC: 12.5–25 µg/mL)
  • Diphenyl vs.
  • Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit DNA photocleaving activity, whereas the target compound’s electron-rich diphenyl groups may favor different bioactivity profiles, such as antifungal or antimicrobial effects .

Biological Activity

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one, also referred to as DMPE, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of DMPE is C19H18N2OC_{19}H_{18}N_{2}O, and it features a pyrazole ring substituted with methyl groups and a diphenyl moiety. Its structural characteristics contribute to its biological activity.

DMPE exhibits various biological activities attributed to its ability to interact with multiple biological targets:

  • Antioxidant Activity : DMPE has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for its potential use in neuroprotective therapies.
  • Anticancer Properties : Research indicates that DMPE can induce apoptosis in cancer cells through the activation of intrinsic pathways. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects : DMPE modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

A study conducted on the effects of DMPE on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with DMPE resulted in a significant decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of DMPE in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated that DMPE pre-treatment significantly reduced cell death and oxidative damage markers, supporting its potential as a therapeutic agent for neurodegenerative conditions.

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